molecular formula C32H30ClN3O6 B11440239 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11440239
M. Wt: 588.0 g/mol
InChI Key: RMPFRCRCXFLKPF-UHFFFAOYSA-N
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Description

4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound belonging to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as chloro, nitro, methoxy, and carboxamide, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Aldol Condensation: The initial step involves the condensation of 4-chloro-3-nitrobenzaldehyde with 3,4-dimethoxyacetophenone in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone.

    Michael Addition: The chalcone undergoes a Michael addition with 2-methylphenylamine to form an intermediate.

    Cyclization: The intermediate is then cyclized using a suitable acid catalyst, such as hydrochloric acid, to form the hexahydroquinoline core.

    Amidation: The final step involves the amidation of the hexahydroquinoline core with 2-methylphenylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its diverse functional groups and biological activity.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
  • 4-(4-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Uniqueness

The presence of both chloro and nitro groups in 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other hexahydroquinoline derivatives.

Properties

Molecular Formula

C32H30ClN3O6

Molecular Weight

588.0 g/mol

IUPAC Name

4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C32H30ClN3O6/c1-17-7-5-6-8-23(17)35-32(38)29-18(2)34-24-13-21(19-10-12-27(41-3)28(16-19)42-4)15-26(37)31(24)30(29)20-9-11-22(33)25(14-20)36(39)40/h5-12,14,16,21,30,34H,13,15H2,1-4H3,(H,35,38)

InChI Key

RMPFRCRCXFLKPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)CC(C3)C5=CC(=C(C=C5)OC)OC)C

Origin of Product

United States

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